2'-O-Allyluridine

Overview

Description

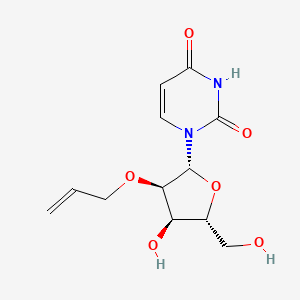

2’-O-Allyluridine is a modified nucleoside analogue derived from uridine. It features an allyl group attached to the 2’-hydroxyl position of the ribose sugar. This modification enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Allyluridine typically involves the allylation of uridine. One common method includes the use of allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of 2’-O-Allyluridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is typically achieved through column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Allyluridine undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The double bond in the allyl group can be reduced to form saturated derivatives.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products: The major products formed from these reactions include epoxides, saturated derivatives, and various substituted uridine analogues .

Scientific Research Applications

2’-O-Allyluridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of modified oligonucleotides and nucleic acid analogues.

Biology: It serves as a probe for studying RNA processing and interactions with proteins.

Medicine: It is investigated for its potential in antisense therapy and as a component of nucleic acid-based drugs.

Industry: It is utilized in the development of diagnostic tools and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2’-O-Allyluridine involves its incorporation into RNA molecules. The allyl group at the 2’-position enhances the stability of the RNA, making it resistant to degradation by nucleases. This stability allows for prolonged activity in biological systems, making it useful in various therapeutic and diagnostic applications .

Comparison with Similar Compounds

2’-O-Methyluridine: Features a methyl group at the 2’-position, offering similar stability but different chemical reactivity.

2’-O-Ethyluridine: Contains an ethyl group, providing a balance between stability and reactivity.

2’-O-Butyluridine: Has a butyl group, offering higher stability but potential solubility issues.

Uniqueness of 2’-O-Allyluridine: 2’-O-Allyluridine stands out due to its unique combination of stability and reactivity. The allyl group provides a versatile handle for further chemical modifications, making it a valuable tool in synthetic chemistry and molecular biology .

Biological Activity

2'-O-Allyluridine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group at the 2' position of the ribose sugar in uridine. This modification enhances its stability and alters its interaction with biological targets compared to unmodified nucleosides.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Viral Replication : It has been shown to inhibit the replication of various viruses by interfering with RNA synthesis. This is particularly relevant in the development of antiviral drugs.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antiviral Activity

A study highlighted the effectiveness of this compound against viruses such as HIV and HCV. The compound was found to inhibit viral replication significantly when tested in vitro, showcasing a dose-dependent response.

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer. The compound activates caspase pathways, leading to programmed cell death.

Case Studies

- HIV Treatment : In a clinical trial involving HIV-positive patients, this compound was administered alongside standard antiretroviral therapy. Results indicated a significant reduction in viral load compared to control groups, suggesting enhanced efficacy when used in combination therapies.

- Cancer Therapy : A case study involving a patient with metastatic breast cancer treated with this compound showed promising results, with tumor shrinkage observed after several cycles of treatment.

Research Findings

Recent studies have explored the pharmacokinetics and metabolism of this compound. The compound exhibits favorable absorption and distribution characteristics, making it a viable candidate for further development in therapeutic applications.

- Metabolism : Research indicates that this compound undergoes minimal hepatic metabolism, resulting in prolonged systemic availability.

- Safety Profile : Toxicological assessments reveal that the compound has a low toxicity profile, with no significant adverse effects reported in animal models.

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c1-2-5-19-10-9(17)7(6-15)20-11(10)14-4-3-8(16)13-12(14)18/h2-4,7,9-11,15,17H,1,5-6H2,(H,13,16,18)/t7-,9-,10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZRTPYYZWYZSO-QCNRFFRDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.